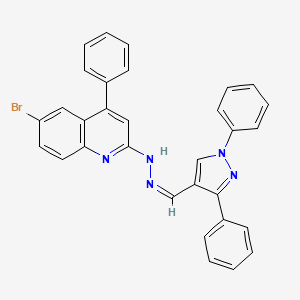![molecular formula C28H31N5OS B11973479 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジドは、分子式C28H31N5OSの複雑な有機化合物です。この化合物は、ベンゾイミダゾールコア、ジエチルアミノ基、スルファニルアセトヒドラジド部分など、独自の構造的特徴で知られています。
準備方法
合成経路と反応条件
N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジドの合成は、一般的に複数のステップを必要とします。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンと適切なアルデヒドを酸性条件下で縮合させることで合成されます。
スルファニル基の導入: 次に、ベンゾイミダゾール誘導体をチオール化合物と反応させて、スルファニル基を導入します。
アセトヒドラジド部分の形成: 中間生成物をさらにヒドラジン水和物と反応させて、アセトヒドラジド部分を形成します。
ジエチルアミノベンザルデヒドとの縮合: 最後に、この化合物を、4-(ジエチルアミノ)ベンザルデヒドと塩基性条件下で縮合させて、目的の化合物を得ます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: イミン基は還元されて第2級アミンを形成することができます。
置換: ジエチルアミノ基は求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アルキルハライドやアシルクロリドなどの求核剤を塩基性条件下で使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: 第2級アミン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究の応用
N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗がん活性や抗菌活性など、潜在的な治療特性について研究されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジドの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、酵素または受容体に結合して、その活性を変化させる可能性があります。
関与する経路: 細胞の増殖、アポトーシス、代謝など、細胞プロセスにおける変化につながるシグナル伝達経路を調節することができます。
類似化合物の比較
類似化合物
- N'-{(E)-[4-(ジメチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジド
- N'-{(E)-[4-(ジエチルアミノ)-2-ヒドロキシフェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジド
- N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}-2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}アセトヒドラジドは、特定の化学反応性と生物活性を与える官能基のユニークな組み合わせによって際立っています。その構造的特徴は、さまざまな用途を可能にし、さまざまな研究分野において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various fields of research.
特性
分子式 |
C28H31N5OS |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H31N5OS/c1-4-32(5-2)24-16-14-22(15-17-24)18-29-31-27(34)20-35-28-30-25-8-6-7-9-26(25)33(28)19-23-12-10-21(3)11-13-23/h6-18H,4-5,19-20H2,1-3H3,(H,31,34)/b29-18+ |
InChIキー |
OTGYHXARWJPIGD-RDRPBHBLSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)

![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
